REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([B:10]([OH:12])[OH:11])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].CCN(CC)CC.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>C(Cl)Cl>[CH3:9][O:8][C:7]1[CH:6]=[CH:5][C:4]([B:10]([OH:12])[OH:11])=[CH:3][C:2]=1[NH:1][S:21]([CH3:20])(=[O:23])=[O:22]
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Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1OC)B(O)O
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Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was then stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The reaction washed with 1.0N aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)B(O)O)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.92 mmol | |
AMOUNT: MASS | 0.49 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |